2-(Acryloxyethoxy)trimethylsilane

ATRP Block Copolymer Synthesis Polymerization Control

2-(Acryloxyethoxy)trimethylsilane (CAS 18269-99-3, also known as 2-trimethylsilyloxyethyl acrylate) is a bifunctional organosilicon monomer with the molecular formula C8H16O3Si. It features a polymerizable acrylate group linked to a hydrolytically sensitive trimethylsilyl (TMS) ether protecting group.

Molecular Formula C8H16O3Si
Molecular Weight 188.3 g/mol
CAS No. 18269-99-3
Cat. No. B091705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Acryloxyethoxy)trimethylsilane
CAS18269-99-3
Molecular FormulaC8H16O3Si
Molecular Weight188.3 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OCCOC(=O)C=C
InChIInChI=1S/C8H16O3Si/c1-5-8(9)10-6-7-11-12(2,3)4/h5H,1,6-7H2,2-4H3
InChIKeyRQWCMLILJZDGQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Acryloxyethoxy)trimethylsilane (CAS 18269-99-3): Sourcing and Baseline Characterization for Polymer Research


2-(Acryloxyethoxy)trimethylsilane (CAS 18269-99-3, also known as 2-trimethylsilyloxyethyl acrylate) is a bifunctional organosilicon monomer with the molecular formula C8H16O3Si . It features a polymerizable acrylate group linked to a hydrolytically sensitive trimethylsilyl (TMS) ether protecting group . As a colorless transparent liquid (bp 90°C, density 0.95 g/mL, refractive index 1.426) , it is commonly stored at ≤5°C or -20°C away from moisture to prevent premature hydrolysis . Its dual functionality enables its use as a protected form of 2-hydroxyethyl acrylate (HEA) in controlled polymerizations and as a surface-modifying comonomer in coatings and composite materials .

Why 2-(Acryloxyethoxy)trimethylsilane Cannot Be Replaced by Common Acrylate or Silane Analogs


Procurement specifications for 2-(Acryloxyethoxy)trimethylsilane must be precise, as generic substitution with either standard acrylate monomers (e.g., 2-hydroxyethyl acrylate) or common silane coupling agents (e.g., 3-(trimethoxysilyl)propyl methacrylate) fails to deliver equivalent performance. The compound's unique value lies in its cleavable trimethylsilyl ether linkage, which enables temporally controlled deprotection to reveal a hydrophilic hydroxyl group [1]. This allows for the synthesis of well-defined amphiphilic block copolymers with low polydispersities (e.g., Đ < 1.2) via Atom Transfer Radical Polymerization (ATRP), a feat not achievable with unprotected HEA [1]. Conversely, substituting with a permanent, non-cleavable silane coupling agent like TSPM would result in a fundamentally different polymer architecture with fixed siloxane crosslinks rather than a switchable hydrophilic/hydrophobic surface [2].

Quantitative Performance Benchmarks for 2-(Acryloxyethoxy)trimethylsilane vs. Closest Analogs


Controlled ATRP Synthesis of Low-Dispersity Block Copolymers vs. Unprotected HEA

2-(Acryloxyethoxy)trimethylsilane (TMS-HEA) enables the controlled synthesis of well-defined amphiphilic block copolymers via ATRP, a result that cannot be directly replicated with unprotected 2-hydroxyethyl acrylate (HEA) due to its interfering hydroxyl group. Polymerization of TMS-HEA with n-butyl acrylate (n-BA) yielded block copolymers with low polydispersity (Đ), indicating a high degree of control [1]. Subsequent hydrolysis of the TMS group reveals the HEA units, providing a pathway to precisely structured amphiphiles.

ATRP Block Copolymer Synthesis Polymerization Control

Role as a Copolymer Building Block for High-Performance PolyHIPE Surfactants

In the synthesis of hyperbranched polyethylene surfactants for high internal phase emulsions (HIPEs), 2-trimethylsilyloxyethyl acrylate was copolymerized with ethylene as a key building block. The resulting hyperbranched polyethylene with pendant sodium sulfonate groups (HBPE-SO3Na) enabled the formation of stable HIPEs with styrene/divinylbenzene at a remarkably low surfactant loading of 0.5 wt%, yielding macroporous polystyrenes (polyHIPEs) with compressive Young's moduli reaching 104–111 MPa [1].

PolyHIPE Macroporous Polymers Mechanical Property Enhancement

Distinct Hydrolytic Sensitivity Compared to Common Methacrylate Silanes

2-(Acryloxyethoxy)trimethylsilane is classified with a hydrolytic sensitivity rating of 7, indicating it 'reacts slowly with moisture/water' . This contrasts sharply with widely used silane coupling agents like 3-(trimethoxysilyl)propyl methacrylate (TSPM, CAS 2530-85-0), which undergo rapid hydrolysis in ambient moisture, necessitating strict anhydrous handling and immediate use after preparation .

Hydrolytic Stability Silane Coupling Agents Material Compatibility

Optimal Application Scenarios for 2-(Acryloxyethoxy)trimethylsilane Based on Quantitative Evidence


Synthesis of Well-Defined Amphiphilic Block Copolymers via ATRP

Researchers aiming to synthesize amphiphilic di- or triblock copolymers with predictable molecular weights and low dispersities should procure 2-(Acryloxyethoxy)trimethylsilane. Its use as a protected form of HEA in ATRP allows for the creation of well-defined hydrophobic-hydrophilic block structures (e.g., poly(n-butyl acrylate)-b-poly(HEA)) that are unattainable through direct polymerization of the unprotected monomer. Post-polymerization hydrolysis of the TMS group yields the target amphiphilic copolymer [1].

Fabrication of High-Modulus Macroporous Polymers (PolyHIPEs)

Scientists developing interconnected macroporous materials via emulsion templating should utilize 2-(Acryloxyethoxy)trimethylsilane as a key precursor for designing hyperbranched polymeric surfactants. The copolymerization of this monomer with ethylene yields surfactants (e.g., HBPE-SO3Na) that stabilize high internal phase emulsions at exceptionally low concentrations (0.5 wt%), enabling the production of polyHIPEs with compressive moduli exceeding 100 MPa—performance that meets theoretical limits and far exceeds that of conventional formulations [1].

Surface Modification in Coatings and Adhesives with Extended Pot Life

Formulators of moisture-cure adhesives, sealants, and surface-modifying coatings should select 2-(Acryloxyethoxy)trimethylsilane when a balance between polymerizable acrylate functionality and a slower, more controlled hydrolysis profile is required. Its hydrolytic sensitivity rating of 7 provides a longer processing window compared to rapidly hydrolyzing trialkoxysilanes like TSPM, reducing the risk of premature viscosity increase or gelation during mixing and application [1].

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